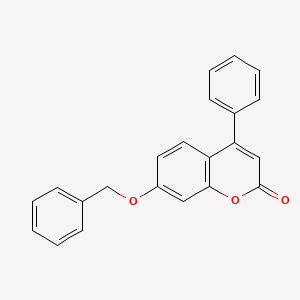

4-Phenyl-7-phenylmethoxychromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fenil-7-fenilmetoxichromen-2-ona es un compuesto orgánico que pertenece a la clase de los derivados de la cromen-2-ona. Se caracteriza por su estructura única, que incluye un núcleo de cromen-2-ona sustituido con grupos fenil y fenilmetoxilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Fenil-7-fenilmetoxichromen-2-ona normalmente implica la condensación de materiales de partida adecuados bajo condiciones controladas. Un método común incluye la reacción de 4-fenilcumarina con bromuro de bencilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente como la acetona a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Fenil-7-fenilmetoxichromen-2-ona experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede ser oxidado utilizando reactivos como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales adicionales.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio para modificar el núcleo de la cromen-2-ona.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Bromuro de bencilo en presencia de carbonato de potasio en acetona.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados dihidro .

Aplicaciones Científicas De Investigación

Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Estudiado por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para diseñar nuevos agentes terapéuticos.

Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y dispositivos fotónicos.

Mecanismo De Acción

El mecanismo de acción de 4-Fenil-7-fenilmetoxichromen-2-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de la enfermedad, ejerciendo así efectos terapéuticos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto biológico .

Compuestos Similares:

7-Metoxil-2-metil-3-fenil-4H-cromen-4-ona: Similar en estructura pero con un grupo metoxilo en la posición 7 y un grupo metilo en la posición 2.

4-Fenil-7-hidroxichromen-2-ona: Difiere por la presencia de un grupo hidroxilo en lugar de un grupo fenilmetoxilo.

Singularidad: 4-Fenil-7-fenilmetoxichromen-2-ona destaca por su patrón de sustitución único, que confiere propiedades químicas y biológicas distintas. Su grupo fenilmetoxilo puede participar en diversas reacciones químicas, lo que lo convierte en un intermedio versátil para su posterior funcionalización .

Comparación Con Compuestos Similares

4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties, including inhibition of cholinesterases and monoamine oxidase B (MAO-B).

7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds exhibit selective inhibition of MAO-B and are studied for their potential in treating neurodegenerative diseases.

Uniqueness: 7-(Benzyloxy)-4-phenyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit MAO-B selectively makes it a promising candidate for therapeutic applications in neurodegenerative diseases.

Propiedades

Número CAS |

110876-08-9 |

|---|---|

Fórmula molecular |

C22H16O3 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

4-phenyl-7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C22H16O3/c23-22-14-20(17-9-5-2-6-10-17)19-12-11-18(13-21(19)25-22)24-15-16-7-3-1-4-8-16/h1-14H,15H2 |

Clave InChI |

DQQCMCHMGYUJJS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)

![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)

![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)

![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)

![2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11668191.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668198.png)

![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)

![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)

![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11668213.png)

![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)

![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)

![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)